Predicted logP and TPSA Comparison: 3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol vs. Farnesol
The target 1,5-diol exhibits a predicted logP of 3.37 and a TPSA of 40.46 Ų , whereas trans,trans-farnesol—its closest mono-ol analog—has a predicted logP of 4.84 and a TPSA of 20.23 Ų [1]. The introduction of a second hydroxyl group at C-5 reduces logP by approximately 1.47 log units and doubles the TPSA. In the context of Lipinski's Rule of Five and CNS drug design guidelines, this shift moves the compound from a highly lipophilic space (logP > 4) into a more balanced range that may favor oral bioavailability and reduce non-specific membrane partitioning.
| Evidence Dimension | Lipophilicity (logP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | logP = 3.37; TPSA = 40.46 Ų |
| Comparator Or Baseline | trans,trans-Farnesol: logP = 4.84; TPSA = 20.23 Ų |
| Quantified Difference | ΔlogP = -1.47; ΔTPSA = +20.23 Ų |
| Conditions | Predicted properties from ChemSrc (target) and FooDB/ALOGPS (farnesol) |
Why This Matters
For procurement decisions in drug discovery or agrochemical lead optimization, the lower logP and higher TPSA of the diol predict distinct ADME behavior and may be critical when tuning compound series for solubility, permeability, or blood-brain barrier penetration.
- [1] FooDB. Farnesol (FDB014891). http://foodb.ca/compounds/FDB014891 (accessed May 10, 2026). View Source
